N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-tri azol-3-ylthio))acetamide
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Overview
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-methoxy-methylphenyl group, a prop-2-enyl group, and a thienyl-triazolylthio moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a thioamide and an azide under acidic or basic conditions.
Attachment of the Thienyl Group: The thienyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting an amine with an acyl chloride or anhydride.
Introduction of the Chloro-Methoxy-Methylphenyl Group: This step involves electrophilic aromatic substitution reactions to introduce the chloro, methoxy, and methyl groups onto the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and prop-2-enyl groups, leading to the formation of sulfoxides or epoxides.
Reduction: Reduction reactions can target the triazole ring or the chloro group, potentially leading to dechlorination or hydrogenation products.
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, epoxides.
Reduction: Dechlorinated compounds, hydrogenated triazoles.
Substitution: Azido derivatives, thiol-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide may be studied for its potential bioactivity. It could serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, this compound might be investigated for its therapeutic potential. Its structural features suggest it could interact with biological targets involved in various diseases, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, or polymers.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring and thienyl group may facilitate binding to active sites, while the chloro-methoxy-methylphenyl group could enhance the compound’s stability and bioavailability. Pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-methoxyphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide: Lacks the methyl group on the phenyl ring.
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-prop-2-enyl-5-(2-furyl)(1,2,4-triazol-3-ylthio))acetamide: Contains a furyl group instead of a thienyl group.
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro-methoxy-methylphenyl group, along with the thienyl-triazolylthio moiety, makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H19ClN4O2S2 |
---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H19ClN4O2S2/c1-4-7-24-18(16-6-5-8-27-16)22-23-19(24)28-11-17(25)21-14-9-12(2)13(20)10-15(14)26-3/h4-6,8-10H,1,7,11H2,2-3H3,(H,21,25) |
InChI Key |
NAUWKTVFXLDYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CS3 |
Origin of Product |
United States |
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